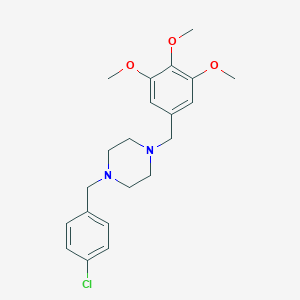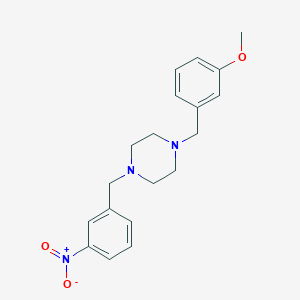![molecular formula C14H11ClO3 B442407 4-[(2-Chlorophenoxy)methyl]benzoic acid CAS No. 149288-38-0](/img/structure/B442407.png)
4-[(2-Chlorophenoxy)methyl]benzoic acid
Vue d'ensemble
Description
“4-[(2-Chlorophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H11ClO3 . It is related to benzoic acid, which is a fungistatic compound widely used as a food preservative .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, “2-(4-Chlorophenoxymethyl)-benzoyl chloride” was prepared by refluxing acid with thionyl chloride, using anhydrous 1,2-dichlorethane as the reaction medium .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(2-Chlorophenoxy)methyl]benzoic acid” can be inferred from its molecular formula, C14H11ClO3 . Detailed properties such as density, boiling point, vapor pressure, and others would require experimental determination .
Applications De Recherche Scientifique
Analysis of Herbicides in Water : Catalina et al. (2000) developed a method for analyzing chlorophenoxy acid herbicides in water. They optimized a methylation reaction for simultaneous determination of various chlorophenoxy acids, including 4-[(2-Chlorophenoxy)methyl]benzoic acid derivatives, demonstrating the importance of these compounds in environmental monitoring and herbicide analysis (Catalina, Dallüge, Vreuls, & Brinkman, 2000).
Degradation of Chlorophenols : Sharma, Mukhopadhyay, & Murthy (2012) investigated the degradation of 4-chlorophenol, a related compound, using organic oxidants and UV irradiation. This study highlights the environmental relevance of chlorophenoxy derivatives in pollution control and wastewater treatment (Sharma, Mukhopadhyay, & Murthy, 2012).
Plant Growth Regulation : Pybus et al. (1959) studied the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including compounds similar to 4-[(2-Chlorophenoxy)methyl]benzoic acid, in plant growth. Their work provides insight into the agricultural applications of these compounds (Pybus, Smith, Wain, & Wightman, 1959).
Detoxification in Plants : Collet & Pont (1978) explored the detoxification of a related herbicide in wheat, suggesting mechanisms of plant resistance to chlorophenoxy compounds. This research is relevant to understanding how plants interact with and detoxify such herbicides (Collet & Pont, 1978).
Doping in Polyaniline Synthesis : Amarnath & Palaniappan (2005) reported on the use of benzoic acid and its derivatives, including 2-chlorobenzoic acid, for doping polyaniline. This work is significant in the field of conductive polymers and materials science (Amarnath & Palaniappan, 2005).
Environmental Degradation Studies : Sirés et al. (2006) examined the electrochemical degradation of clofibric acid, a related compound, in water treatment processes. This study is relevant for understanding the environmental fate and treatment of chlorophenoxy acids (Sirés et al., 2006).
Propriétés
IUPAC Name |
4-[(2-chlorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDZJDKPESDFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenoxy)methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-ethyl-3-{[4-(1-naphthylmethyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B442324.png)



![1-(2,5-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442329.png)
![[4-(5-Acetyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)-2-ethoxyphenyl] acetate](/img/structure/B442333.png)

![5-Acetyl-6-(3-methoxy-4-propoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442337.png)

![9-Ethyl-3-[4-(3,4,5-trimethoxy-benzyl)-piperazin-1-ylmethyl]-9H-carbazole](/img/structure/B442340.png)
![2-{[4-(3-Bromobenzyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B442342.png)


